N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}acetamide
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Description
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}acetamide is a useful research compound. Its molecular formula is C24H18N4OS3 and its molecular weight is 474.62. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as CBKinase1_017016, CBKinase1_004616, BRD-K89132020-001-01-4, N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide, or F3394-0599, primarily targets the Casein Kinase 1α (CK1α) family . CK1α is a multifunctional protein that regulates signaling pathways related to membrane trafficking, cell cycle progression, chromosome segregation, apoptosis, autophagy, cell metabolism, and differentiation in development, circadian rhythm, and the immune response .
Mode of Action
The compound interacts with its targets, leading to a series of biochemical reactions. It has been observed to induce the degradation of Bromodomain Containing 4 (BRD4), Bromodomain Containing 3 (BRD3), and Bromodomain Containing 2 (BRD2) in B-ALL cell strains . This interaction leads to inhibited cell growth and induction of cell apoptosis and cycle arrest .
Biochemical Pathways
The compound affects the Wnt/β-catenin signaling pathway, which is one of the main components of CK1α . It phosphorylates β-catenin at Ser45 as part of the β-catenin destruction complex for subsequent β-transducin repeat-containing E3 ubiquitin protein ligase (β-TrCP)-mediated ubiquitination and proteasomal degradation .
Result of Action
The compound’s action results in the degradation of target proteins, leading to inhibited cell growth, induction of cell apoptosis, and cycle arrest . This suggests that the compound exhibits cytotoxic effects on two distinct molecular subtypes of B-ALL, namely 697 (TCF3/PBX1) and RS4;11 (MLL-AF4) B-ALL cell lines .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4OS3/c29-20(12-30-23-21-16-7-4-10-18(16)31-24(21)26-13-25-23)27-15-6-3-5-14(11-15)22-28-17-8-1-2-9-19(17)32-22/h1-3,5-6,8-9,11,13H,4,7,10,12H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQYIOZIWKJKPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=NC=N3)SCC(=O)NC4=CC=CC(=C4)C5=NC6=CC=CC=C6S5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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